Methyl 2-fluoro-5-methoxybenzoate
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Overview
Description
Methyl 2-fluoro-5-methoxybenzoate is an organic compound with the molecular formula C₉H₉FO₃ and a molecular weight of 184.17 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine atom and a methoxy group, respectively. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-5-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2-fluoro-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 2-fluoro-5-methoxybenzoic acid and methanol in the presence of a strong base or acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solutions are typical reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Ester Hydrolysis: The primary product is 2-fluoro-5-methoxybenzoic acid.
Oxidation and Reduction: Products include carboxylic acids and alcohols, respectively.
Scientific Research Applications
Methyl 2-fluoro-5-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-5-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-fluoro-5-formylbenzoate: Similar structure but with a formyl group instead of a methoxy group.
Methyl 5-fluoro-2-methoxybenzoate: Similar structure but with different positions of the fluorine and methoxy groups.
Uniqueness
Methyl 2-fluoro-5-methoxybenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl 2-fluoro-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETKHKZCKYBTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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